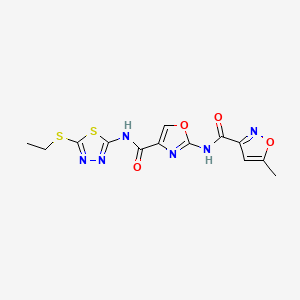

N-(4-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide

Description

The compound N-(4-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide features a hybrid heterocyclic architecture comprising:

- A 1,3,4-thiadiazole core substituted with an ethylthio (-S-CH₂CH₃) group at position 3.

- A carbamoyl linker connecting the thiadiazole to an oxazole ring.

- An isoxazole-3-carboxamide group with a methyl substituent at position 4.

While direct synthetic or pharmacological data for this compound are absent in the provided evidence, its structural analogs (e.g., 1,3,4-thiadiazoles, isoxazoles, and oxazoles) have been extensively studied for their physicochemical properties and biological activities, particularly in anticancer and antimicrobial contexts .

Properties

IUPAC Name |

N-[4-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)carbamoyl]-1,3-oxazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N6O4S2/c1-3-24-13-18-17-12(25-13)16-10(21)8-5-22-11(14-8)15-9(20)7-4-6(2)23-19-7/h4-5H,3H2,1-2H3,(H,14,15,20)(H,16,17,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIOOJQMVDMQGDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NN=C(S1)NC(=O)C2=COC(=N2)NC(=O)C3=NOC(=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N6O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that compounds containing theoxazole and thiadiazole moieties have a broad range of biological activities. They are known to interact with various enzymes and receptors via numerous non-covalent interactions.

Mode of Action

Compounds with similar structures have been reported to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities. The compound’s interaction with its targets likely results in changes that contribute to these activities.

Biochemical Pathways

Compounds with similar structures have been reported to affect a variety of biochemical pathways, contributing to their broad range of biological activities.

Pharmacokinetics

One compound with a similar structure, hsgn-238, showed an outstanding ability to permeate across the gastrointestinal tract, indicating it would have a high systemic absorption if used as a therapeutic.

Biological Activity

N-(4-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article synthesizes findings from various studies to provide a comprehensive overview of the compound's biological activity.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 436.6 g/mol. The structure includes a thiadiazole moiety, which is known for its diverse biological activities.

Anticancer Activity

Several studies have investigated the anticancer properties of compounds containing the thiadiazole structure. For instance, a study reported that derivatives of 1,3,4-thiadiazole exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. Among these derivatives, certain compounds demonstrated IC50 values as low as 0.034 ± 0.008 mmol/L against A549 cells, indicating potent anticancer activity .

Case Study: Anticancer Efficacy

| Compound | Cell Line | IC50 (mmol/L) |

|---|---|---|

| 4y | MCF-7 | 0.084 ± 0.020 |

| 4y | A549 | 0.034 ± 0.008 |

This data suggests that modifications to the thiadiazole structure can enhance its anticancer efficacy.

The mechanism by which this compound exerts its anticancer effects may involve the inhibition of specific enzymes or pathways associated with tumor growth and proliferation. For example, some derivatives have shown aromatase inhibitory activity, which is crucial in hormone-dependent cancers .

Antimicrobial Activity

In addition to its anticancer properties, compounds derived from thiadiazoles have also been evaluated for their antimicrobial activities. Research has shown that certain thiadiazole derivatives possess significant inhibitory effects against bacterial strains such as Xanthomonas axonopodis and Xanthomonas oryzae, with EC50 values indicating strong antibacterial potential .

Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Anticancer | Significant cytotoxicity against MCF-7 and A549 cells |

| Antimicrobial | Effective against Xanthomonas species |

| Mechanism | Potentially involves enzyme inhibition |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Key structural analogs and their distinguishing features are summarized below:

Table 1: Structural Comparison of Thiadiazole and Heterocyclic Derivatives

Key Observations :

- The target compound uniquely combines oxazole and isoxazole rings, which may enhance hydrogen-bonding capacity compared to phenoxy or phenyl analogs .

Physicochemical Properties

Melting points and synthetic yields of selected analogs are compared below:

Table 2: Physicochemical Data of Analogous Compounds

| Compound ID/Name | Melting Point (°C) | Yield (%) | Reference |

|---|---|---|---|

| Target Compound | Not reported | Not reported | - |

| 5g | 168–170 | 78 | |

| 5l | 138–140 | 68 | |

| 4a | Not specified | 97 | |

| 7b (Anticancer lead) | Not specified | Not reported |

Analysis :

SAR Insights :

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(4-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide?

- Methodological Answer : The compound is synthesized via multi-step reactions involving heterocyclic coupling. Key steps include:

- Thiadiazole formation : Reaction of ethylthio-substituted hydrazinecarbothioamide with carbon disulfide in ethanol under reflux, followed by cyclization using iodine and triethylamine in DMF to form the 1,3,4-thiadiazole core .

- Oxazole-isoxazole coupling : Carbamoyl linkage between the oxazole and thiadiazole moieties via nucleophilic acyl substitution, typically mediated by anhydrous potassium carbonate in dry acetone or DMF .

- Purification : Recrystallization from ethanol or DMF yields the final product (64–74% yields) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- IR spectroscopy : Identifies functional groups (e.g., C=O at ~1650–1750 cm⁻¹, N–H at ~3200–3400 cm⁻¹) .

- ¹H/¹³C NMR : Confirms structural integrity; e.g., methyl groups on isoxazole (~2.5 ppm singlet) and ethylthio protons (~1.3–1.5 ppm triplet) .

- HPLC-MS : Monitors purity (>95%) and molecular weight validation (e.g., m/z = calculated molecular ion) .

Q. What preliminary biological activities are reported for this compound?

- Methodological Answer :

- Anticancer potential : Thiadiazole derivatives exhibit inhibitory effects on kinases (e.g., GSK-3β) via molecular docking studies; IC₅₀ values range from 1–10 µM in cancer cell lines .

- Antimicrobial activity : Oxadiazole-thiadiazole hybrids show MIC values of 8–32 µg/mL against S. aureus and E. coli .

- Assay protocols : Use MTT assays for cytotoxicity and broth microdilution for antimicrobial screening .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

- Methodological Answer :

- Solvent selection : Polar aprotic solvents (DMF, acetonitrile) enhance cyclization efficiency compared to ethanol .

- Catalyst optimization : Anhydrous K₂CO₃ improves carbamoyl coupling yields (e.g., 74% in DMF vs. 65% in ethanol) .

- Temperature control : Reflux at 80–100°C minimizes side products during thiadiazole formation .

Q. How should researchers address contradictory data in biological activity studies?

- Methodological Answer :

- Assay standardization : Compare protocols for cytotoxicity (e.g., MTT vs. resazurin assays) and antimicrobial testing (CLSI guidelines vs. in-house methods) .

- Cell line variability : Test across multiple lines (e.g., HeLa, MCF-7) to assess selectivity .

- Statistical validation : Use ANOVA with post-hoc tests to resolve discrepancies in IC₅₀ values .

Q. What computational strategies are used to study its mechanism of action?

- Methodological Answer :

- Molecular docking : Autodock Vina or Schrödinger Suite predicts binding to GSK-3β (PDB: 1I09) with ∆G values ≤ −8 kcal/mol .

- MD simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories .

- QSAR modeling : Correlates substituent effects (e.g., ethylthio vs. methylthio) with bioactivity .

Q. What strategies improve solubility and bioavailability for in vivo studies?

- Methodological Answer :

- Prodrug design : Introduce phosphate esters at the isoxazole carboxyl group for enhanced aqueous solubility .

- Nanocarriers : Encapsulate in PLGA nanoparticles (size ~150 nm, PDI < 0.2) to improve plasma half-life .

- LogP optimization : Reduce hydrophobicity via substituent modification (e.g., replacing ethylthio with hydroxyethyl) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.